3-(3-methoxyphenyl)-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a 3-methoxyphenyl group at position 3 and a 2-methylbenzothiazolyl moiety at the amide nitrogen. The 3-methoxy group likely enhances solubility and modulates electronic properties, while the benzothiazole ring may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-21-17-10-14(7-8-19(17)27-12)22-20(25)18-11-16(23-24(18)2)13-5-4-6-15(9-13)26-3/h4-11H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOXYVYVHBCMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the benzothiazole moiety: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the carboxamide group: This step might involve the reaction of the pyrazole derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Pyrazole Carboxamides with Benzothiazole Moieties
- N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ( ): Structural Differences: Replaces the 3-methoxyphenyl group with a 5-methylthiophene and positions the benzothiazole at the 2-yl position.
Pyrazole Carboxamides with Aryl Substituents
- 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Compound 3d, ): Structural Differences: Features a 4-fluorophenyl group and chloro substituent, enhancing electron-withdrawing effects. Synthesis: Yield 71%, mp 181–183°C, MS (ESI): 421.0 [M+H]⁺. Comparison: The chloro and cyano groups increase polarity, which may reduce membrane permeability compared to the methoxy-containing target compound.
- 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ( ): Structural Differences: Lacks the benzothiazole moiety and substitutes the amide nitrogen with a methyl group. Data: CAS 号 unavailable; Synonyms include "PC 222." The methyl group on the amide nitrogen may reduce steric hindrance but limit hydrogen-bonding interactions.
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- Cannabinoid Receptor Studies ( ): Pyrazole carboxamides with trifluoromethyl groups (e.g., razaxaban in ) show high selectivity for factor Xa over related proteases.
Enzymatic Inhibition
- Factor Xa Inhibitors ( ): Razaxaban (DPC 906) incorporates a trifluoromethylpyrazole and aminobenzisoxazole, achieving nanomolar potency (IC₅₀ ~1 nM).
Physicochemical Properties
*Estimated based on structural formula.
Key Research Findings and Trends
- Substituent Effects: Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., chloro, cyano) .
- Benzothiazole vs.
Biological Activity
3-(3-methoxyphenyl)-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has drawn attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features, including the benzothiazole moiety, may contribute to its biological efficacy.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Methoxyphenyl Group : This is often done via nucleophilic substitution.
- Attachment of the Benzothiazole Moiety : This can be accomplished through coupling reactions.
- Formation of the Carboxamide Group : Involves reacting the pyrazole derivative with an appropriate amine under amide bond-forming conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. For instance, benzothiazole derivatives have been shown to exhibit in vitro anticancer activity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated significant effects on procaspase-3 activation, leading to apoptosis in cancer cells.
A study reported that compounds with benzothiazole exhibited strong selectivity and potency against U937 cell lines, with IC50 values around 5.2 μM . The mechanism involved activating procaspase-3 to caspase-3, which is crucial for inducing apoptosis in cancer cells.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 8j | 5.2 | Procaspase-3 activation |
| 8k | 6.6 | Procaspase-3 activation |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds structurally related to this compound were screened for their activity against various bacterial strains and fungi. Results indicated that these compounds possess significant antimicrobial activity, suggesting their potential use as therapeutic agents in treating infections .
Structure–Activity Relationships (SAR)
The presence of specific functional groups in pyrazole derivatives plays a critical role in their biological activities. Structure–activity relationship studies have revealed that:
- Benzothiazole Moiety : Enhances binding affinity and selectivity towards biological targets.
- N,N,O-donor Set : Important for anticancer activity; these groups can chelate metal ions like zinc, inhibiting procaspase activation .
Case Studies
Several case studies provide insights into the biological activities of benzothiazole-containing compounds:
- Benzothiazole Derivatives as Anticancer Agents : A series of benzothiazole derivatives were tested against U937 and MCF-7 cell lines, showing promising results in activating apoptosis pathways through caspase activation.
- Antimicrobial Screening : Pyrazole derivatives demonstrated effective inhibition against various bacterial species and fungi, indicating their potential as new antimicrobial agents.
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Use cyclization of α-haloketones with amides under acidic/basic conditions to form the 1H-pyrazole scaffold .
Methoxy Group Introduction : Electrophilic substitution or alkylation reactions (e.g., using methoxybenzene derivatives) to attach the 3-methoxyphenyl moiety .
Benzothiazole Coupling : Activate the pyrazole-5-carboxylic acid as an acid chloride (via SOCl₂ or POCl₃) before coupling with 2-methyl-1,3-benzothiazol-5-amine. Use K₂CO₃ in DMF as a base for nucleophilic acyl substitution .
Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol .
Basic: What spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and aromatic C-H stretches .
- NMR (¹H and ¹³C) : Identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzothiazole aromatic protons δ 7.2–8.5 ppm) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages .
Advanced: How can researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Tautomerism Check : Pyrazole derivatives often exhibit tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .
- Comparative Analysis : Cross-reference with spectral data of structurally similar compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ).
Advanced: What strategies optimize the yield of the benzothiazole-5-amine coupling step?
Methodological Answer:
- Activation : Convert the pyrazole-5-carboxylic acid to its acid chloride using SOCl₂ or POCl₃ .
- Coupling Agents : Use EDCI/HOBt or DCC in anhydrous DMF to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve nucleophilicity of the benzothiazole amine .
- Catalysis : Introduce Pd-based catalysts for cross-coupling if steric hindrance occurs .
Advanced: How to evaluate the impact of methoxy group positioning on bioactivity?
Methodological Answer:
Analog Synthesis : Prepare derivatives with methoxy groups at ortho, meta, and para positions on the phenyl ring .
Biological Assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., COX-2 or kinase targets) .
Computational Analysis : Perform molecular docking (AutoDock) to compare binding affinities with target proteins .
QSAR Modeling : Correlate substituent positions with activity trends .
Advanced: What methods resolve solubility issues in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Structural Modifications : Replace methoxy with hydrophilic groups (e.g., -OH or -NH₂) while maintaining activity .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients like EtOAc/hexane (30:70 to 70:30) .
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns for final purity validation (>95%) .
Advanced: How to design a metabolic stability study?
Methodological Answer:
In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS .
Metabolite Identification : Use high-resolution MS to detect hydroxylation or demethylation products .
Structural Refinement : Modify labile groups (e.g., methyl substituents) based on metabolic hotspots .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., DMF, SOCl₂) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Waste Management : Neutralize acidic/basic waste before disposal .
Advanced: How to perform computational modeling for target interaction?
Methodological Answer:
Geometry Optimization : Use DFT (B3LYP/6-31G*) to refine the compound’s 3D structure .
Molecular Docking : Dock into target proteins (e.g., PDB ID 1XYZ) using AutoDock Vina .
Validation : Run molecular dynamics (GROMACS) to assess binding stability over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
